4-(Adamantan-1-yl)pyrimidine-2-thiol
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Overview
Description
4-(Adamantan-1-yl)pyrimidine-2-thiol is a chemical compound characterized by the presence of an adamantane group attached to a pyrimidine ring with a thiol group at the second position
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, have a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Based on the known actions of pyrimidines, it can be inferred that this compound might interact with its targets to inhibit the expression and activities of certain inflammatory mediators .
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidines, it can be inferred that this compound might affect the pathways involving the inflammatory mediators mentioned above .
Result of Action
Based on the known actions of pyrimidines, it can be inferred that this compound might have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)pyrimidine-2-thiol typically involves the reaction of adamantane derivatives with pyrimidine precursors. One common method includes the reaction of 1-adamantylamine with 2-chloropyrimidine in the presence of a base, followed by thiolation using thiourea or similar sulfur-containing reagents . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-1-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Adamantan-1-yl)pyrimidine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
4-(Adamantan-1-yl)pyrimidine-2-amine: Similar structure but with an amine group instead of a thiol group.
4-(Adamantan-1-yl)pyrimidine-2-ol: Contains a hydroxyl group instead of a thiol group.
4-(Adamantan-1-yl)pyrimidine-2-methyl: Features a methyl group at the second position instead of a thiol group.
Uniqueness
4-(Adamantan-1-yl)pyrimidine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential for covalent interactions with biological targets. This makes it particularly valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
6-(1-adamantyl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c17-13-15-2-1-12(16-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTLZFLRPKPWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=NC(=S)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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